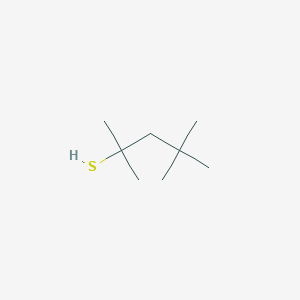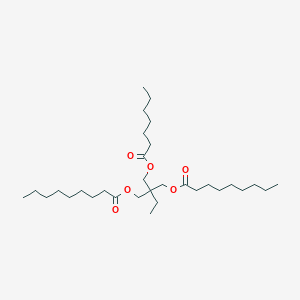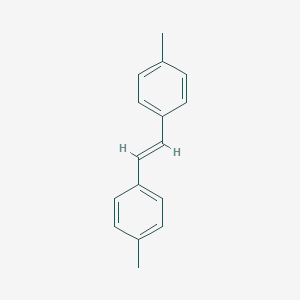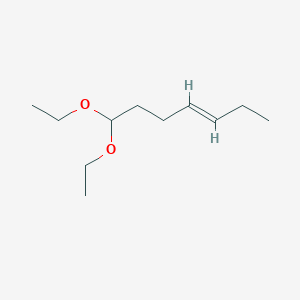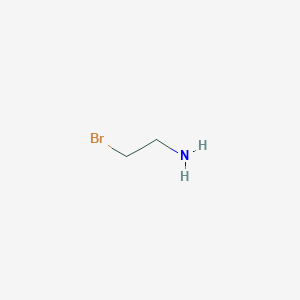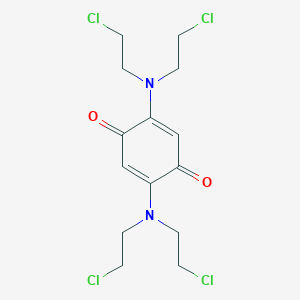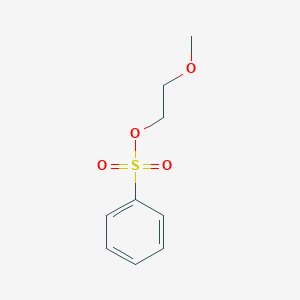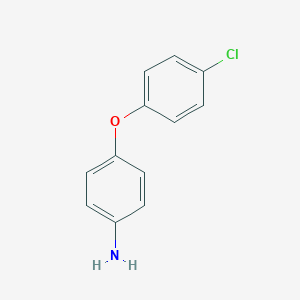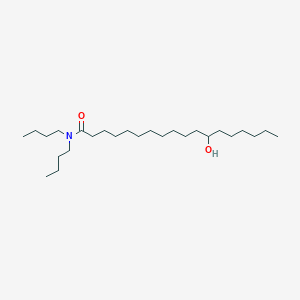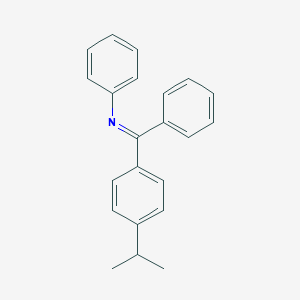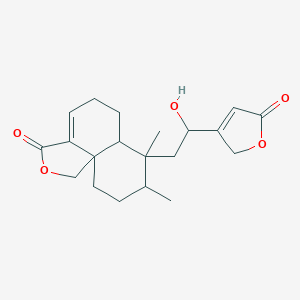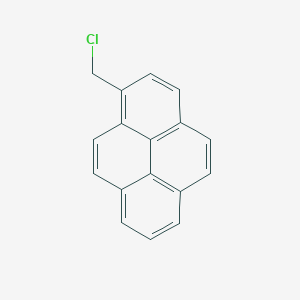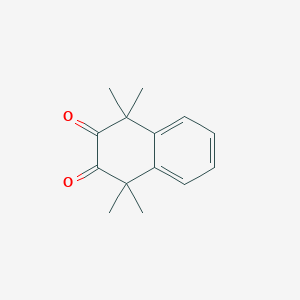
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is a chemical compound that belongs to the family of naphthoquinones. It is also known as menadione or vitamin K3. This compound has been widely used in various scientific research applications due to its unique properties.
作用机制
The mechanism of action of 2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is not fully understood. It has been shown to act as an electron acceptor in the electron transport chain, which is involved in the synthesis of ATP. It has also been shown to activate certain enzymes involved in the synthesis of blood clotting factors and bone proteins.
生化和生理效应
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anticancer properties and can induce apoptosis in cancer cells. It has been shown to improve bone health and can increase bone density.
实验室实验的优点和局限性
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also stable and can be stored for long periods. However, it has some limitations. It is toxic in high doses and can cause liver damage. It is also unstable in the presence of light, heat, and air.
未来方向
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has several potential future directions for research. It can be used in the development of new anticancer drugs. It can also be used in the development of new drugs for the treatment of bone diseases. It can be used in the development of new antioxidants and can be used in the treatment of oxidative stress-related diseases. Its potential as a coenzyme can also be explored further.
Conclusion:
In conclusion, 2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is a chemical compound that has been widely used in various scientific research applications. It has unique properties that make it useful in the synthesis of blood clotting factors, bone proteins, and as an antioxidant. It has several potential future directions for research, including the development of new anticancer drugs, new drugs for the treatment of bone diseases, and new antioxidants. However, its toxicity and instability in the presence of light, heat, and air should be taken into consideration in future research.
合成方法
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- can be synthesized by the reaction of 2-methyl-1,4-naphthoquinone with zinc dust in the presence of acetic acid. This reaction leads to the reduction of the quinone group to a hydroquinone, which is then oxidized to the final product by air or oxygen.
科学研究应用
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has been used in various scientific research applications due to its unique properties. It has been used as a coenzyme in the synthesis of blood clotting factors, and it is also involved in the synthesis of bone proteins. It has been used as a potent antioxidant and has been shown to have anticancer properties.
属性
CAS 编号 |
17471-49-7 |
|---|---|
产品名称 |
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- |
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
1,1,4,4-tetramethylnaphthalene-2,3-dione |
InChI |
InChI=1S/C14H16O2/c1-13(2)9-7-5-6-8-10(9)14(3,4)12(16)11(13)15/h5-8H,1-4H3 |
InChI 键 |
MJHPJDOKQOLLMJ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(C(=O)C1=O)(C)C)C |
规范 SMILES |
CC1(C2=CC=CC=C2C(C(=O)C1=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




